Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate follows the established Hantzsch-Widman system for heterocyclic compounds, which provides a comprehensive framework for naming complex fused ring systems. According to this systematic approach, the compound name is constructed by combining appropriate prefixes that denote the type and position of heteroatoms present in the ring structure with suffixes that determine both ring size and degree of unsaturation. The nomenclature process begins with identifying the heteroatoms present in the ring system, where nitrogen atoms are designated by the prefix "aza" and their positions are indicated by numerical locants.
The compound bears the Chemical Abstracts Service registry number 1132610-84-4 and possesses the molecular formula C₁₁H₁₂N₂O₂ with a molecular weight of 204.22 grams per mole. The systematic name construction follows the priority order established for heterocyclic nomenclature, where the pyrrolo[3,2-b]pyridine framework represents the core bicyclic system. The bracketed numbers [3,2-b] indicate the specific fusion pattern between the pyrrole and pyridine rings, where the pyrrole ring is fused to the pyridine ring at positions 3 and 2, with the bridging occurring at the b-position. The "1H" designation specifies that the hydrogen atom is located at position 1 of the pyrrole ring, which is crucial for distinguishing between potential tautomeric forms of the compound.
Alternative nomenclature systems recognize this compound by several synonyms, including 5-methyl-4-azaindole-2-carboxylic acid ethyl ester, which reflects the indole-like character of the pyrrolo[3,2-b]pyridine system. The term "4-azaindole" indicates that the compound can be viewed as an indole derivative where a nitrogen atom has replaced the carbon at position 4. The numbering system for the pyrrolo[3,2-b]pyridine framework follows specific conventions where the heteroatom positions are assigned the lowest possible numbers, and the carboxylate ester functional group at position 2 receives appropriate numerical designation.
The systematic approach to naming this compound also involves identifying and properly positioning all substituents according to alphabetical order and numerical priority. The methyl group at position 5 and the ethyl carboxylate group at position 2 are incorporated into the final name following established conventions. The complete IUPAC name thus reflects the precise structural arrangement and functional group positioning within the heterocyclic framework, providing unambiguous identification of the molecular structure.
Properties
IUPAC Name |
ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-6-9-8(13-10)5-4-7(2)12-9/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSJLJWAHJVCEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Cyclization of 2-Aminopyridine Derivatives with Ethyl Acetoacetate
One of the most common laboratory synthesis pathways involves the initial formation of a pyridine precursor, such as 2-aminopyridine, which reacts with ethyl acetoacetate under basic conditions. The process typically proceeds as follows:
- Step 1: Nucleophilic attack of 2-aminopyridine on ethyl acetoacetate, facilitated by a base such as potassium carbonate or sodium hydride.
- Step 2: Intramolecular cyclization occurs under reflux conditions, forming the pyrrolo[3,2-b]pyridine core.
- Step 3: Esterification or subsequent functionalization yields the ethyl ester derivative.
This route generally yields the target compound with moderate efficiency (~40-50%) and requires purification via recrystallization or chromatography.
b. Direct Cyclization Using Nitropyridine Precursors
Another method involves starting from nitropyridine derivatives, which are reduced to amino compounds and then cyclized:
- Step 1: Reduction of nitro groups to amines using catalytic hydrogenation (e.g., Pd/C under hydrogen).
- Step 2: Cyclization under acidic or basic conditions to form the fused heterocycle.
- Step 3: Esterification with ethanol and acylation steps to introduce the ethyl ester group.
This approach can be optimized for higher yields and scalability, especially with continuous flow reactors.
c. Cross-Coupling and Functionalization Strategies
For further modifications, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions are employed, especially to introduce substituents at specific positions on the heterocycle. These reactions utilize palladium catalysts and boronic acids or amines, respectively, under controlled conditions to enhance functional group diversity.
Industrial Production Methods
Industrial synthesis emphasizes process scalability, cost-effectiveness, and high purity:
- Reaction Optimization: Use of high-throughput screening to determine ideal temperature, solvent, and catalyst conditions.
- Reactor Design: Continuous flow reactors facilitate consistent product quality and safety, especially for exothermic steps.
- Purification: Large-scale crystallization and solvent extraction techniques are employed to obtain high-purity material (>97%).
Research Findings and Notes
- Reaction Conditions: Elevated temperatures (80-120°C) and polar aprotic solvents such as DMF or DMSO are common to facilitate cyclization.
- Catalysts and Reagents: Bases like potassium carbonate, catalysts such as Pd(PPh₃)₄, and oxidants like hydrogen peroxide are frequently employed.
- Purification Techniques: Recrystallization from ethanol or ethyl acetate is standard, with chromatography used for analytical-grade purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo[3,2-B]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolo[3,2-B]pyridines .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been investigated for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolopyridines exhibit cytotoxic effects against various cancer cell lines. This compound could serve as a scaffold for developing novel anticancer agents.
- Neuroprotective Effects : Research into similar compounds has shown neuroprotective properties, suggesting that this compound may also play a role in neurodegenerative disease treatment.
Synthetic Chemistry
This compound is utilized as a building block in organic synthesis. Its unique pyrrolopyridine structure allows for the creation of complex molecules through various chemical reactions.
Synthetic Pathways
- Formation of Heterocycles : The compound can be used to synthesize more complex heterocyclic compounds, which are valuable in pharmaceuticals.
- Functionalization Reactions : It can undergo functionalization to introduce different substituents, expanding its utility in synthetic applications.
Material Science
This compound is explored for its potential use in developing new materials with specific electronic or optical properties.
Research Findings
- Polymerization Studies : Investigations into polymerization reactions involving this compound show promising results for creating materials with enhanced thermal stability and mechanical properties.
- Nanomaterials Development : Its incorporation into nanostructured materials could lead to advancements in electronics and photonics.
Data Table of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Cytotoxic effects on cancer cell lines |
| Neuroprotective agents | Potential benefits in neurodegenerative diseases | |
| Synthetic Chemistry | Building block for heterocycles | Synthesis of complex organic molecules |
| Functionalization | Introduction of diverse substituents | |
| Material Science | Polymer development | Enhanced thermal stability and mechanical properties |
| Nanomaterials | Advances in electronics and photonics |
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Pyrrolopyridine derivatives exhibit diverse biological activities and serve as critical intermediates in drug discovery. Below is a detailed comparison of Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate with structurally analogous compounds, focusing on substituents, physicochemical properties, and applications.
Substituent Position and Functional Group Variations
This compound (Target Compound)
- Substituents : Methyl (-CH₃) at position 5, ethyl ester (-COOEt) at position 2.
- Molecular Weight : 204.22 g/mol.
- Applications : Used as a building block in drug discovery and material science .
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 1132610-85-5)
- Substituents : Bromo (-Br) at position 3, methyl (-CH₃) at position 5.
- Molecular Weight : 283.12 g/mol.
- Key Differences : Bromination at position 3 enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). This compound is discontinued commercially but was used for further derivatization .
Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 1255098-82-8)
- Substituents : Bromo (-Br) at position 5.
- Molecular Weight : 269.10 g/mol.
- Key Differences : Bromine substitution at position 5 instead of methyl allows for nucleophilic aromatic substitution or metal-catalyzed coupling reactions .
Ethyl 6-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 1234616-09-1)
- Substituents : Bromo (-Br) at position 6.
- Molecular Weight : 269.10 g/mol.
- Key Differences : Bromine at position 6 alters electronic properties, influencing regioselectivity in subsequent reactions .
Ethyl 5-chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 800401-62-1)
- Substituents : Chloro (-Cl) at position 5.
- Molecular Weight : 224.65 g/mol.
- Key Differences : Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance in reactions .
Ethyl 7-chloro-3-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 1434141-73-7)
- Substituents : Chloro (-Cl) at position 7, methyl (-CH₃) at position 3.
- Molecular Weight : 238.67 g/mol.
Reactivity and Functionalization
- Halogenated Derivatives : Bromo and chloro substituents (e.g., 5-Br, 7-Cl) enable cross-coupling reactions (e.g., with palladium catalysts) to introduce aryl or alkyl groups .
- Methyl vs. Ethoxy Groups : Ethyl 5-ethoxy-1H-pyrrolo[...] (CAS: 23699-62-9) features an ethoxy (-OEt) group, enhancing solubility but reducing electrophilicity compared to methyl .
- Hydrogenation : Ethyl 1H-pyrrolo[3,2-B]pyridine-2-carboxylate (base compound without substituents) is synthesized via hydrogenation of nitro precursors (85% yield in related procedures) .
Biological Activity
Ethyl 5-methyl-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS No. 823217-70-5) is a pyrrolopyridine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.
- Molecular Formula : C11H12N2O2
- Molecular Weight : 204.23 g/mol
- Purity : >95%
- Chemical Structure : The compound features a pyrrole ring fused with a pyridine, which is known to influence its biological properties.
Antiproliferative Activity
Research has indicated that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding the compound's activity against different cell lines:
The IC50 value represents the concentration required to inhibit cell growth by 50%. Lower IC50 values indicate higher potency of the compound against cancer cells.
The biological activity of this compound appears to be linked to its ability to interact with cellular components and inhibit key signaling pathways involved in cell proliferation. Studies suggest that:
- The presence of functional groups such as -OH enhances the antiproliferative activity by improving solubility and cellular uptake.
- Hydrophobic interactions with cell membranes facilitate the compound's entry into cells, allowing it to exert its effects more effectively .
Case Studies
-
Study on Anticancer Activity :
A study published in the International Journal of Molecular Sciences investigated the antiproliferative effects of various pyridine derivatives, including this compound. The study found that this compound demonstrated significant inhibition of tumor growth in vitro and showed promise for further development as an anticancer agent . -
Metabolic Stability Assessment :
Another research effort focused on assessing the metabolic stability of this compound in human liver microsomes. Results indicated a favorable metabolic profile, suggesting that modifications to enhance solubility did not compromise its stability or biological activity .
Q & A
Q. What are common synthetic routes for Ethyl 5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate?
The compound is typically synthesized via coupling reactions or acyl chloride intermediates. For example, analogous pyrrolo-pyridine carboxylates are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under mild conditions, yielding derivatives with ~40–45% efficiency after purification . Suzuki-Miyaura cross-coupling reactions using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids are also effective for introducing aryl/heteroaryl groups, as demonstrated in related thieno-pyridine systems .
Q. How is NMR spectroscopy utilized in characterizing this compound?
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For instance, ethyl protons in similar compounds appear as quartets (δ ~4.2–4.4 ppm, J = 7.1 Hz) and triplets (δ ~1.3 ppm, J = 7.1 Hz) . Aromatic protons in the pyrrolo-pyridine core resonate between δ 6.3–8.9 ppm, with splitting patterns indicating substitution effects. COSY and NOESY experiments can resolve ambiguities in overlapping signals .
Q. What crystallization techniques are effective for this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to resolve disorder or twinning . For poorly diffracting crystals, recrystallization in mixed solvents (e.g., DMSO/EtOH) or slow evaporation at 4°C improves crystal quality .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR and mass spectrometry (MS) data may arise from tautomerism or dynamic processes. For example, NH protons in the pyrrolo-pyridine ring can exhibit variable exchange broadening. Combining SCXRD with variable-temperature NMR (VT-NMR) clarifies such ambiguities . In cases of conflicting NOE correlations, DFT calculations (e.g., B3LYP/6-31G*) predict the most stable tautomer .
Q. What strategies optimize regioselectivity in derivatization reactions?
Regioselective functionalization of the pyrrolo-pyridine core can be achieved through directing groups or steric control. For instance, bromination at the 5-position is favored due to electron-donating methyl groups, as seen in analogous thieno-pyridines . Copper-mediated coupling reactions (e.g., Ullmann-type) selectively modify positions adjacent to heteroatoms .
Q. How to employ computational methods in predicting reactivity?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, HOMO localization on the pyrrole nitrogen guides functionalization at the 3-position. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets, aiding in rational drug design .
Q. What safety protocols are critical during synthesis?
While specific SDS data for this compound is limited, intermediates like acyl chlorides and boronic acids require inert atmosphere handling (argon/glovebox) due to moisture sensitivity . Quenching reactive reagents (e.g., LiAlH₄) with ethyl acetate/ice minimizes exothermic risks .
Q. How do hydrogen-bonding patterns influence crystal packing?
Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers in carboxylates. For pyrrolo-pyridines, N–H···O and C–H···π interactions stabilize layered structures, which can be visualized using Mercury software .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
